molecular formula C24H20N4O5S B2435404 N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1251580-24-1

N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide

Cat. No. B2435404
CAS RN: 1251580-24-1
M. Wt: 476.51
InChI Key: MMEUNULXGGBGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide is a chemical compound that has received significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to the query, is an isotype-selective histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11, blocking cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and promise as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis in Drug Quality Control

Nonaqueous capillary electrophoresis of imatinib mesylate and related substances including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) demonstrates the technique's utility in drug quality control. This method is effective for separating and analyzing related compounds in drug formulations, highlighting its application in ensuring the purity and quality of pharmaceuticals (Ye et al., 2012).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, demonstrates the role of such compounds in targeting specific cancer pathways. Its metabolism in humans involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with several metabolites identified. This research underscores the therapeutic potential and metabolic pathways of tyrosine kinase inhibitors in cancer treatment (Gong et al., 2010).

Novel Compounds for Antidepressant and Nootropic Activities

The synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents demonstrate the chemical's utility in developing CNS active agents. Certain compounds showed significant activity in animal models, illustrating the potential for developing new therapeutic agents for CNS disorders (Thomas et al., 2016).

Fluorescence Binding Studies for Drug-Protein Interactions

The synthesis of p-hydroxycinnamic acid derivatives and investigation of their fluorescence binding with bovine serum albumin (BSA) highlight the importance of understanding drug-protein interactions. Such studies can provide insights into the pharmacokinetics and pharmacodynamics of potential therapeutic compounds (Meng et al., 2012).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-31-17-8-6-15(7-9-17)13-28-23(29)21-19(10-11-34-21)27(24(28)30)14-20-25-22(26-33-20)16-4-3-5-18(12-16)32-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUNULXGGBGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.